

Application Notes & Protocols: The Synthetic Utility of Ethyl 2-fluoro-3-hydroxypropanoate

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Compound of Interest

Compound Name: Ethyl 2-fluoro-3-hydroxypropanoate

CAS No.: 1993-92-6

Cat. No.: B180755

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Introduction: A Versatile Fluorinated Building Block

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1][2] The presence of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] **Ethyl 2-fluoro-3-hydroxypropanoate** emerges as a highly valuable and versatile C3 chiral building block, possessing three distinct functional handles—an ester, a hydroxyl group, and a stereogenic center bearing a fluorine atom. This unique arrangement allows for a multitude of selective transformations, making it a powerful precursor for synthesizing complex, high-value fluorinated compounds, particularly fluorinated amino acids and other bioactive molecules.[4][5]

This guide provides an in-depth exploration of the synthetic applications of **Ethyl 2-fluoro-3-hydroxypropanoate**, detailing the causality behind experimental choices and providing robust, field-proven protocols for its use.

Physicochemical Properties and Safe Handling

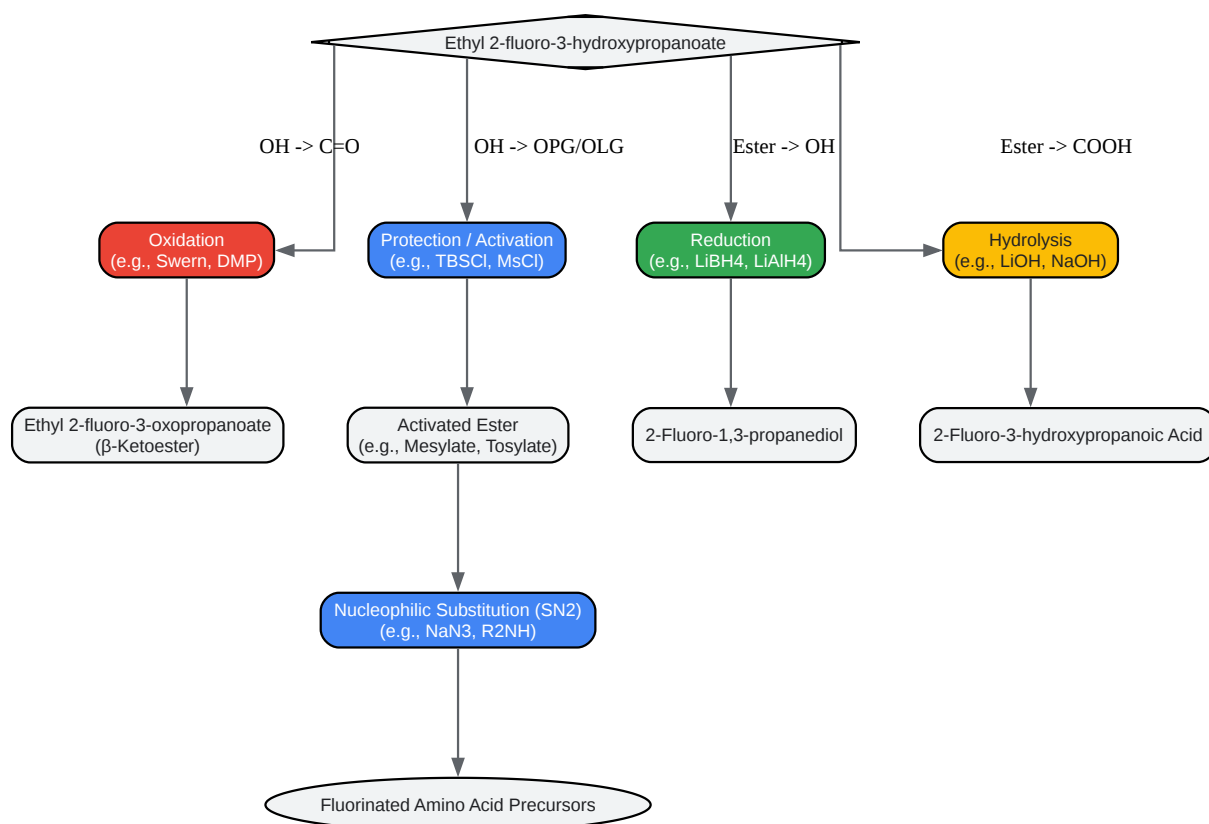
Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount.

Property	Value
IUPAC Name	ethyl 2-fluoro-3-hydroxypropanoate
CAS Number	1993-92-6[6]
Molecular Formula	C ₅ H ₉ FO ₃
Molecular Weight	136.12 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~75-78 °C at 10 mmHg
Solubility	Soluble in most organic solvents (DCM, EtOAc, THF, etc.)

Safety & Handling: **Ethyl 2-fluoro-3-hydroxypropanoate** should be handled in a well-ventilated fume hood.[7] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[7] It is classified as a skin and eye irritant.[7] In case of contact, flush the affected area with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place.

Core Synthetic Applications & Mechanistic Insights

The reactivity of **Ethyl 2-fluoro-3-hydroxypropanoate** can be directed towards its hydroxyl, ester, or alpha-carbon functionalities. The electron-withdrawing nature of the adjacent fluorine atom significantly influences the reactivity at each site.



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Caption: Pathway to a Protected Fluorinated β -Amino Acid.

This pathway demonstrates a common and efficient route. The initial activation of the alcohol followed by S_N2 displacement with azide proceeds with inversion of stereochemistry. [8] Subsequent reduction of the azide to the primary amine and protection/hydrolysis yields the final protected fluorinated β -amino acid, ready for peptide coupling or further modification.

Experimental Protocols

The following protocols are provided as representative examples of the transformations discussed.

Protocol 1: Mesylation of Ethyl (S)-2-fluoro-3-hydroxypropanoate

Objective: To activate the primary hydroxyl group as a mesylate leaving group.

Materials:

- Ethyl (S)-2-fluoro-3-hydroxypropanoate (1.0 equiv, e.g., 1.36 g, 10 mmol)
- Anhydrous Dichloromethane (DCM), 50 mL
- Triethylamine (Et₃N) (1.5 equiv, e.g., 2.1 mL, 15 mmol)
- Methanesulfonyl chloride (MsCl) (1.2 equiv, e.g., 0.93 mL, 12 mmol)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve Ethyl (S)-2-fluoro-3-hydroxypropanoate in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

- Cool the solution to 0 °C using an ice bath.
- Add triethylamine dropwise via syringe, ensuring the temperature remains below 5 °C.
- Slowly add methanesulfonyl chloride dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed.
- Quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
- Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product, Ethyl (S)-2-fluoro-3-(methylsulfonyloxy)propanoate, which is often used in the next step without further purification.

Causality: The use of a non-nucleophilic base (Et₃N) is crucial to neutralize the HCl generated during the reaction without competing with the alcohol. Performing the reaction at 0 °C controls the exothermicity and minimizes side reactions.

Protocol 2: Azide Displacement for Amino Acid Precursor Synthesis

Objective: To synthesize an azido-ester via S_N2 displacement of the mesylate.

Materials:

- Crude Ethyl (S)-2-fluoro-3-(methylsulfonyloxy)propanoate (from Protocol 1, ~10 mmol)

- Anhydrous Dimethylformamide (DMF), 40 mL
- Sodium azide (NaN_3) (3.0 equiv, e.g., 1.95 g, 30 mmol)
- Deionized water
- Diethyl ether or Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve the crude mesylate in anhydrous DMF in a round-bottom flask under an argon atmosphere.
- Add sodium azide in one portion. Caution: Sodium azide is highly toxic. Handle with extreme care.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
- Monitor the reaction by TLC until the mesylate spot has disappeared.
- Cool the reaction to room temperature and pour it into 100 mL of deionized water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMF, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10% to 30% EtOAc in Hexanes) to yield pure Ethyl (R)-3-azido-2-fluoropropanoate.

Causality: DMF is an excellent polar aprotic solvent for S_N2 reactions, effectively solvating the sodium cation and leaving the azide anion highly nucleophilic. A molar excess of sodium azide is used to drive the reaction to completion. The reaction results in a complete inversion of the stereocenter at C3, a hallmark of the S_N2 mechanism. [8]

Conclusion

Ethyl 2-fluoro-3-hydroxypropanoate is a powerful and versatile chiral building block in modern organic synthesis. Its trifunctional nature allows for a wide array of selective chemical manipulations, providing access to complex fluorinated molecules that are often inaccessible through other means. The protocols and strategies outlined herein demonstrate its utility, particularly in the stereoselective synthesis of fluorinated amino acids and their derivatives, underscoring its importance for researchers in medicinal chemistry and drug development.

References

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